molecular formula C19H18FNO3S B3538301 N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide

N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide

Cat. No. B3538301
M. Wt: 359.4 g/mol
InChI Key: GAJRSAZXMGWJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide, also known as FFMS, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FFMS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide is not fully understood. However, studies have suggested that it exerts its biological activities by inhibiting various enzymes and signaling pathways. N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. Studies have shown that it reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), enzymes that are involved in the production of pro-inflammatory mediators. In addition, N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide has been shown to inhibit the migration of immune cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits a broad range of biological activities, making it a useful tool for studying various diseases. However, N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify the optimal dosage and administration route. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its efficacy in various animal models of inflammation and to identify the optimal dosage and administration route. In addition, further studies are needed to elucidate the mechanism of action of N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide and to identify its molecular targets.

Scientific Research Applications

N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Studies have shown that N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. In addition, N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide has been shown to have antimicrobial activity against various bacterial strains.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-15-4-10-19(11-5-15)25(22,23)21(14-18-3-2-12-24-18)13-16-6-8-17(20)9-7-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJRSAZXMGWJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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